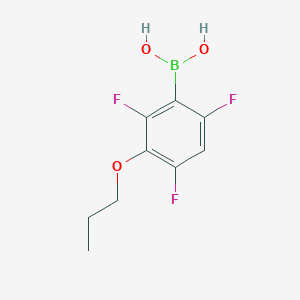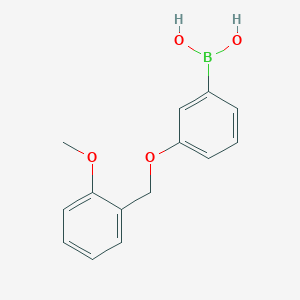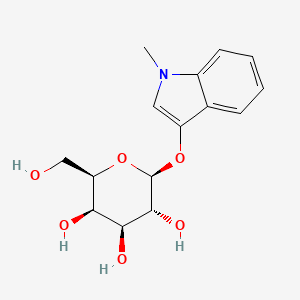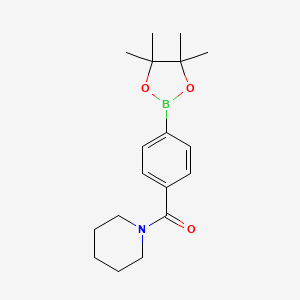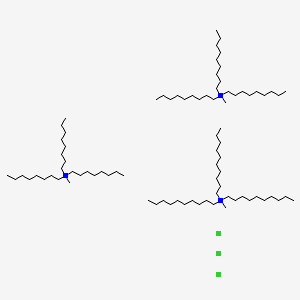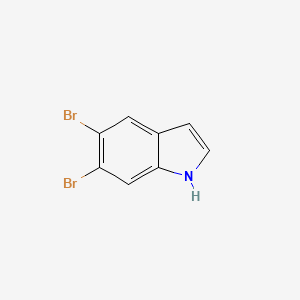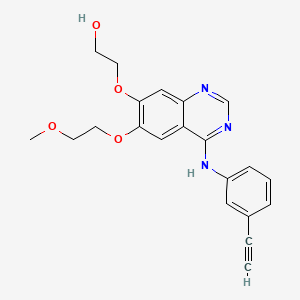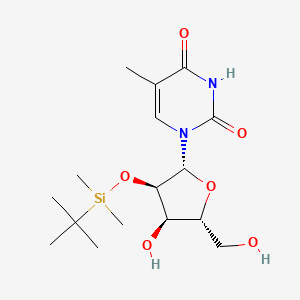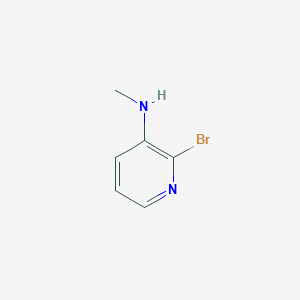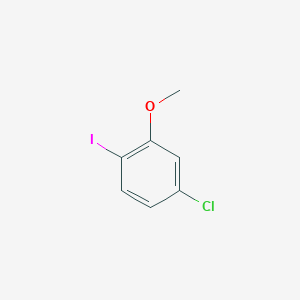
苯汞硝酸盐
描述
Merfen-styli is a useful research compound. Its molecular formula is C12H12Hg2NO4 and its molecular weight is 635.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Merfen-styli suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Merfen-styli including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
大气化学与环境影响
有机硝酸盐化学: “苯汞硝酸盐”在有机硝酸盐的大气化学中起着重要作用。 它影响着氮氧化物 (NOx) 在农村和偏远大陆地区的寿命,这对于了解城市空气质量至关重要,因为 NOx 排放正在减少 .
医疗应用
防腐剂和抗真菌特性: 历史上,苯汞硝酸盐因其强大的防腐剂和抗真菌作用而被广泛使用,特别是在用于消毒伤口的局部溶液中。 尽管由于毒性问题,其在直接医疗应用中的使用已减少,但它仍然以低浓度作为眼科溶液中的防腐剂使用 .
农业部门
杀菌剂成分: 包括“苯汞硝酸盐”在内的汞基化合物曾经是流行的杀菌剂成分。然而,由于对人类健康造成严重的负面影响,其在农业中的使用已大幅减少。 汞在农业中使用的历史背景为化学安全法规的演变提供了见解 .
作用机制
Target of Action
Merfen-styli, also known as nitrooxy(phenyl)mercury;phenylmercury;hydrate, primarily targets the Beta-(1-4)-glucan hydrolase . This enzyme plays a crucial role in the metabolism of glucans, which are polysaccharides of glucose.
Mode of Action
It is known that many mercury-based organic compounds, like merfen-styli, exert their effects by interacting with the thiol groups (-sh) of proteins, altering their structure and function . This interaction can lead to changes in the activity of the targeted enzymes or proteins, potentially leading to the observed effects of the compound.
Biochemical Pathways
Merfen-styli’s interaction with Beta-(1-4)-glucan hydrolase could potentially affect the metabolic pathways involving glucans . Glucans are involved in various biological processes, including energy storage and cell signaling.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its potential interaction with Beta-(1-4)-glucan hydrolase, it may affect the metabolism of glucans, leading to changes at the cellular level
Action Environment
The action, efficacy, and stability of Merfen-styli can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or chemicals, could potentially interact with Merfen-styli, affecting its action and efficacy.
生化分析
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules, primarily through its mercury ion, which can form strong bonds with thiol groups in proteins. This interaction can inhibit the activity of enzymes that rely on thiol groups for their function, leading to the disruption of essential biochemical reactions within microbial cells .
Cellular Effects
Merfen-styli exerts profound effects on various types of cells and cellular processes. It disrupts cell membrane integrity, leading to leakage of intracellular contents and cell death . Additionally, Merfen-styli can interfere with cell signaling pathways and gene expression, particularly those involved in stress responses and detoxification processes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and biosynthetic capabilities of the cells .
Molecular Mechanism
The molecular mechanism of action of Merfen-styli involves its ability to bind to and inhibit the function of critical biomolecules within the cell. The mercury ion in Merfen-styli forms covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of protein function . This inhibition can affect various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death. Additionally, Merfen-styli can induce oxidative stress by generating reactive oxygen species, further damaging cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Merfen-styli can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to Merfen-styli in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over extended periods .
Dosage Effects in Animal Models
The effects of Merfen-styli vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, Merfen-styli can cause severe toxic effects, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity, highlighting the importance of careful dosage control in therapeutic applications .
Metabolic Pathways
Merfen-styli is involved in various metabolic pathways, primarily those related to detoxification and stress responses. It interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the detoxification of mercury compounds . The presence of Merfen-styli can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Merfen-styli is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its toxic effects . The distribution of Merfen-styli within tissues can vary depending on the route of administration and the duration of exposure .
Subcellular Localization
Merfen-styli is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, in the nucleus, Merfen-styli can interfere with DNA replication and transcription, while in the mitochondria, it can disrupt energy production and induce oxidative stress .
属性
IUPAC Name |
nitrooxy(phenyl)mercury;phenylmercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2Hg.NO3.H2O/c2*1-2-4-6-5-3-1;;;2-1(3)4;/h2*1-5H;;;;1H2/q;;;+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQDQFFQEKUULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg].C1=CC=C(C=C1)[Hg]O[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Hg2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8003-05-2 | |
| Record name | Phenylmercuric nitrate, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


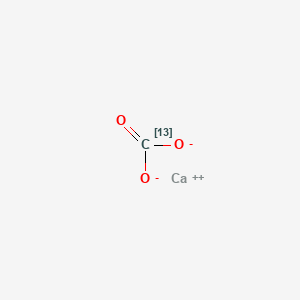
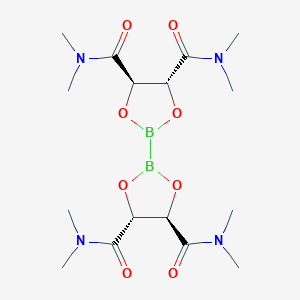

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
